![molecular formula C18H22N6 B6460718 4-({4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2548987-36-4](/img/structure/B6460718.png)
4-({4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-({4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile” is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA . It’s worth noting that pyrimidine derivatives have been broadly applied in therapeutic disciplines due to their high degree of structural diversity .
Scientific Research Applications
Anticancer Properties
This compound has shown promise as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including leukemia, breast cancer, and lung cancer. Its mechanism of action involves inhibiting key cellular pathways involved in tumor growth and metastasis .
Antimicrobial Activity
Studies have investigated the compound’s antimicrobial properties. It exhibits activity against bacteria, fungi, and parasites. Researchers are particularly interested in its potential as a novel antimicrobial drug .
Neuroprotective Effects
Recent research suggests that 4-({4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile may have neuroprotective properties. It modulates neurotransmitter systems and shows promise in preventing neurodegenerative diseases .
Cardiovascular Applications
The compound interacts with calcium channels, making it relevant for cardiovascular research. It has vasorelaxant effects and may be useful in managing hypertension and related conditions .
Drug Development
Scientists have explored synthetic methodologies to enhance the compound’s druglikeness and ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties. This research aims to optimize its pharmacokinetics and safety profile .
Clinical Trials and FDA Approval
While not yet FDA-approved, 4-({4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is under investigation in clinical trials. Its potential therapeutic applications continue to attract attention from the scientific community .
Mechanism of Action
Target of Action
Similar compounds such as imatinib have been found to specifically inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division .
Mode of Action
Based on the structure and the similarity to other compounds, it can be inferred that it might interact with its targets (possibly tyrosine kinases) through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to the inhibition of the kinase activity, thereby affecting the downstream signaling pathways .
Biochemical Pathways
This includes pathways involved in cell proliferation, survival, and differentiation .
Result of Action
If the compound acts similarly to other tyrosine kinase inhibitors, it could potentially inhibit cell proliferation and promote apoptosis, thereby exerting anti-cancer effects .
properties
IUPAC Name |
4-[[4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-22(2)18-20-8-7-17(21-18)24-11-9-23(10-12-24)14-16-5-3-15(13-19)4-6-16/h3-8H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRPIMXZBSLOMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.